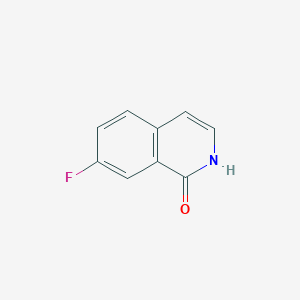

7-fluoroisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOKJYPVIFOPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623857 | |

| Record name | 7-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410086-27-0 | |

| Record name | 7-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 7 Fluoroisoquinolin 1 2h One and Its Analogues

Established Synthetic Pathways for Isoquinolin-1(2H)-one Core Structures

The construction of the fundamental isoquinolin-1(2H)-one scaffold can be achieved through various classical and modern synthetic methods. These approaches include intramolecular cyclization reactions and transition-metal-catalyzed annulations.

Cyclization Reactions in Isoquinolone Synthesis (e.g., Bischler-Napieralski, Pomeranz-Fritsch, Pictet-Spengler)

Classical named reactions provide robust and well-established routes to the isoquinoline (B145761) core, which can be a precursor to the desired isoquinolinone.

Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com These intermediates can then be oxidized to the corresponding isoquinolines or isoquinolinones. The reaction is typically most effective when the aromatic ring is activated with electron-donating groups. jk-sci.com The mechanism is believed to proceed through a nitrilium ion intermediate, which undergoes cyclization. organic-chemistry.org Modern modifications of this reaction utilize reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) for milder reaction conditions. nih.gov

Pomeranz-Fritsch Reaction: The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from the cyclization of benzalaminoacetals. wikipedia.orgchemistry-reaction.com These acetals are formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. chemistry-reaction.com The subsequent ring closure is promoted by strong acids like sulfuric acid. wikipedia.orgthermofisher.com This method is versatile and allows for the preparation of a wide variety of substituted isoquinolines. organicreactions.org Modifications, such as the Schlittler-Muller and Bobbitt variations, expand the scope to include C1-substituted isoquinolines and tetrahydroisoquinolines, respectively. thermofisher.com

Pictet-Spengler Reaction: This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.org The reaction can be considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular attack by the electron-rich aryl ring. wikipedia.orgquimicaorganica.org While traditionally requiring harsh acidic conditions, milder protocols have been developed. researchgate.net The resulting tetrahydroisoquinolines can be subsequently oxidized to provide the isoquinoline or isoquinolinone core. quimicaorganica.org This reaction is widely used in the synthesis of alkaloids and related compounds. nih.gov

| Reaction | Starting Materials | Key Reagents/Conditions | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, or Tf₂O; Reflux | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

Metal-Catalyzed Approaches to Isoquinolinone Derivatives (e.g., Rh(III)-Catalyzed Coupling/Cyclization, Cu(OAc)₂ Catalysis)

Modern synthetic chemistry has seen the emergence of transition-metal catalysis as a powerful tool for constructing heterocyclic systems with high efficiency and atom economy.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation and annulation reactions have become a prominent strategy for synthesizing isoquinolone derivatives. tandfonline.com These methods often involve the reaction of a benzamide (B126) derivative, which contains a directing group, with an alkyne. acs.orgnih.gov The N-substituted amide can act as both a directing group and an internal oxidant, facilitating the C-C and C-N bond formations required for the cyclization. tandfonline.com This approach offers a direct and environmentally friendly alternative to classical methods, often proceeding under mild conditions with a broad substrate scope and good to excellent yields. tandfonline.comacs.orgnih.gov

Copper-Catalyzed Synthesis: Copper catalysts, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), are also effective for the synthesis of isoquinoline and isoquinolinone scaffolds. thieme-connect.de One approach involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can be performed in water, highlighting the method's green chemistry credentials. nih.gov Depending on the substrate, selective cleavage of N-O or O-H bonds can lead to either isoquinolines or isoquinoline N-oxides. nih.gov Copper-catalyzed cascade reactions have also been developed to synthesize complex fused heterocyclic systems, including pyrido-fused quinazolinones from isoquinolines. rsc.org

Fluorination Strategies for Regioselective Introduction of the Fluorine Atom at Position 7

The precise placement of a fluorine atom onto the isoquinolinone core is critical for tuning its properties. This can be achieved either by building the ring from an already fluorinated precursor or by direct fluorination of the pre-formed heterocycle.

Stereoselective Fluorination Techniques for N-Heterocycles

The stereoselective incorporation of fluorine into N-heterocycles can significantly influence their conformational behavior and biological activity. beilstein-journals.orgresearchgate.netnih.gov Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used to introduce fluorine. chim.it The regioselectivity of the fluorination is often directed by the existing functional groups and the electronic properties of the heterocyclic ring. In the context of isoquinolinones, late-stage C-H fluorination can be challenging due to the multiple potential reaction sites. However, strategies involving transition-metal-mediated C-H activation can, in principle, allow for selective functionalization. cas.cn Another powerful method is electrophilic fluorocyclization, where the intrinsic nucleophilicity of the nitrogen atom participates in a ring-closing reaction initiated by an electrophilic fluorine source. beilstein-journals.orgnih.gov

Precursor-Based Fluorine Introduction (e.g., from 5-fluoro-2-methylbenzamide)

A more common and often more controlled strategy for synthesizing regioselectively fluorinated heterocycles is to start with a precursor that already contains the fluorine atom in the desired position. For the synthesis of 7-fluoroisoquinolin-1(2H)-one, a logical starting material would be a benzene (B151609) derivative with a fluorine atom para to the position where cyclization will occur.

For instance, a synthetic route to 7-fluoro-3,4-dihydro-2H-isoquinolin-1-one starts from N-[2-(4-fluorophenyl)ethyl]carbamic acid methyl ester, which undergoes cyclization in the presence of trifluoromethanesulfonic acid. chemicalbook.com Similarly, this compound has been synthesized from (E)-3-(4-fluorophenyl)acryloyl azide (B81097). chemicalbook.com In this thermal reaction, the azide undergoes rearrangement and cyclization in a high-boiling solvent like diphenylmethane (B89790) to yield the target compound. chemicalbook.com These precursor-based approaches ensure the unambiguous placement of the fluorine atom at the C-7 position.

| Precursor | Reagents/Conditions | Product | Yield | Reference |

| (E)-3-(4-fluorophenyl)acryloyl azide | Diphenylmethane, 100-280 °C | This compound | 54% | chemicalbook.com |

| N-[2-(4-fluorophenyl)ethyl]carbamic acid methyl ester | Trifluoromethanesulfonic acid, 0-70 °C | 7-Fluoro-3,4-dihydro-2H-isoquinolin-1-one | 91% | chemicalbook.com |

Utility of Organofluorine Reagents in Heterocyclic Synthesis

The field of organofluorine chemistry has developed a vast arsenal (B13267) of reagents for the introduction of fluorine and fluorinated groups into organic molecules. cas.cnchinesechemsoc.org These reagents are broadly classified as nucleophilic (e.g., metal fluorides, HF-amine complexes) or electrophilic (e.g., N-fluoropyridinium salts, Selectfluor®). chim.itchinesechemsoc.org

The development of fluoroalkyl amino reagents (FARs) has provided powerful tools for introducing fluorinated groups onto heterocyclic systems. nih.gov For direct fluorination, modern electrophilic reagents are often preferred for their relative stability and ease of handling. cas.cn For example, regioselective fluorination of allenes has been achieved using I(I)/I(III) catalysis in the presence of an HF source and an oxidant like Selectfluor®. nih.govresearchgate.netnih.gov While direct C-H fluorination of complex heterocycles like isoquinolinone remains a significant challenge, the continuous development of new catalytic systems and reagents offers promising future avenues for late-stage fluorination strategies. cas.cn

Advanced Synthetic Protocols for this compound

The synthesis of this compound can be achieved through various modern organic chemistry techniques. These methods are designed to be efficient and allow for the introduction of the fluorine substituent at a specific position, which is crucial for its biological activity.

Suzuki Coupling and Cyclization Methodologies

A powerful and versatile strategy for the synthesis of isoquinolin-1(2H)-ones involves a sequential Suzuki cross-coupling and cyclization reaction. While a direct application to the 7-fluoro derivative is not extensively detailed in readily available literature, the general methodology provides a clear pathway. This two-step process typically begins with the Suzuki cross-coupling of a 2-halobenzonitrile with a commercially available vinyl boronate. This reaction, catalyzed by a palladium complex, forms a 2-vinylbenzonitrile intermediate. The subsequent step involves a platinum-catalyzed hydrolysis of the nitrile group followed by an intramolecular cyclization to yield the desired isoquinolin-1(2H)-one core. nih.gov

The adaptability of this method for the synthesis of this compound would involve starting with a 2-halo-4-fluorobenzonitrile. The key steps of this proposed synthetic route are outlined below:

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | Suzuki Cross-Coupling | 2-halo-4-fluorobenzonitrile, Vinyl boronate | Palladium catalyst, Base | 2-vinyl-4-fluorobenzonitrile |

| 2 | Hydrolysis and Cyclization | 2-vinyl-4-fluorobenzonitrile | Platinum catalyst, Acid/Base | This compound |

This approach is advantageous due to the mild reaction conditions and the commercial availability of a wide range of boronic acids and esters, allowing for potential diversification of the isoquinolinone scaffold. researchgate.net

One-Pot Multistep Reaction Sequences for Fluorinated Isoquinolines

One-pot multistep reactions have gained significant traction in synthetic chemistry due to their efficiency, reduced waste, and savings in time and resources. researchgate.net Several one-pot methodologies have been developed for the synthesis of fluorinated isoquinolines, which can be adapted for the preparation of this compound.

One such approach involves the microwave-assisted, potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.org This reaction proceeds through the formation of N-fluoroalkylated ketenimine intermediates, which then undergo a formal 1,3-fluorine shift and subsequent cyclization. The presence of fluorine at the 3-position and a halogen at the 4-position in the resulting isoquinoline allows for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions. rsc.org

Another versatile one-pot method is the Ugi four-component condensation followed by an intramolecular Wittig reaction. This process involves the reaction of a phosphonium (B103445) salt, an aldehyde, a secondary amine, and an isocyanide in the presence of a base to produce isoquinolin-1(2H)-ones in good yields. acs.org By selecting a starting aldehyde containing a fluorine atom at the appropriate position on the aromatic ring, this method could be tailored for the synthesis of this compound.

Synthesis of Structural Analogues and Derivatives of this compound for Biological Probing

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of structural analogues for biological evaluation, particularly as PARP-1 inhibitors. The design of these analogues often focuses on introducing various substituents to probe the structure-activity relationship (SAR) and optimize pharmacological properties.

The isoquinolinone and the structurally related naphthyridinone cores have been extensively explored in the development of potent PARP-1 inhibitors. nih.gov The general approach involves designing molecules that mimic the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. nih.gov Key structural features for potent PARP-1 inhibition often include an aromatic ring and a carboxamide moiety, which engage in crucial hydrogen bonding and π-π stacking interactions within the enzyme's active site. nih.gov

The synthesis of these analogues typically involves multi-step sequences to introduce desired functionalities. For instance, constraining a linear propylene (B89431) linker on the isoquinolinone core into a cyclopentene (B43876) ring has been shown to improve pharmacokinetic parameters while maintaining potent PARP-1 inhibition. nih.gov Furthermore, incorporating the nitrogen substituent of the isoquinolinone ring into a bicyclic system, forming a naphthyridinone scaffold, can circumvent potential issues related to anilinic moieties. nih.gov

A study on isoquinolinone-naphthoquinone hybrids identified compounds with potent PARP-1 inhibition in the nanomolar range. acs.org These compounds demonstrated significant antiproliferative activity in glioma cells, inducing apoptosis through DNA damage and the generation of reactive oxygen species. acs.org

The following table summarizes the biological activity of some isoquinolinone-based PARP-1 inhibitors, highlighting the potential of this scaffold in cancer therapy.

| Compound | Scaffold | PARP-1 IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |

| Compound 34 | Naphthyridinone | Potent (specific value not provided) | Effective in BRCA1 mutant breast cancer xenograft model | nih.gov |

| Compound 5c | Isoquinolinone-Naphthoquinone | 2.4 | IC50 = 1.34 µM (C6 glioma) | acs.org |

| Compound 5d | Isoquinolinone-Naphthoquinone | 4.8 | IC50 = 1.35 µM (C6 glioma) | acs.org |

These findings underscore the importance of the isoquinolinone scaffold and its fluorinated derivatives in the design of novel and effective PARP-1 inhibitors for cancer treatment. The synthetic methodologies discussed provide a robust platform for the continued exploration and optimization of these promising therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Motifs Correlating with Biological Activity

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework, a core component of the broader isoquinoline (B145761) class, is recognized as an important scaffold in a multitude of biologically active natural and synthetic compounds. rsc.org For the 7-fluoroisoquinolin-1(2H)-one series, the isoquinolinone core serves as the fundamental pharmacophore, providing the essential three-dimensional structure required for interaction with biological targets. The planar aromatic ring system and the integrated lactam moiety are key motifs. The lactam group, with its carbonyl oxygen and amide proton, can act as a crucial hydrogen bond acceptor and donor, respectively, anchoring the molecule within a target's binding site. The aromatic portion of the scaffold often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues of the target protein.

Impact of Fluorine Substitution Position and Nature on Biological Potency and Selectivity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.com The position of the fluorine atom on the isoquinolinone scaffold is critical and can dramatically alter the compound's biological profile.

Systematic fluorination of related heterocyclic cores has demonstrated this positional importance. For instance, in a study on isoindolinone-based inhibitors, placing a fluorine atom at the C5 or C6 position improved both enzymatic and cellular potency threefold, whereas substitution at the C4-position led to a decrease in potency. nih.gov This highlights that the electronic effects and potential intermolecular interactions of the fluorine atom are highly dependent on its location relative to the molecule's key binding motifs.

The unique properties of fluorine contribute to these effects:

Electronegativity: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing ionization state and interaction strength.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life. researchgate.net

Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones or side chains, enhancing ligand-target binding affinity. mdpi.comnih.gov

The strategic placement at the C-7 position in this compound is thus presumed to modulate the electronic distribution of the aromatic ring and provide a specific interaction point with the target, contributing to both potency and selectivity.

| Substitution Position | Effect on Potency (Observed in related scaffolds) | Potential Rationale |

| C-4 | Decreased | Potential steric hindrance or unfavorable electronic modulation of the lactam moiety. |

| C-5 / C-6 | Increased | Favorable electronic influence and potential for new, beneficial interactions within the binding site. nih.gov |

| C-7 | Optimized | Balances electronic properties and provides a key interaction point without disrupting core binding motifs. |

Positional Effects of Functional Group Modifications on the Isoquinolinone Scaffolds

Beyond fluorination, modifications at other positions on the isoquinolinone scaffold are crucial for tuning biological activity. Structure-activity relationship studies on related heterocyclic compounds, such as fluoroquinolones, have consistently shown that the C-7 position is a key site for modification to alter the spectrum of activity and potency. nih.govmdpi.com Substituting the C-7 position with various amino heterocycles can lead to significant differences in biological effects. mdpi.com

For isoquinolinone analogues, key positions for modification include:

N-2 Position: The nitrogen atom of the lactam can be substituted with various alkyl or aryl groups. These modifications can alter solubility, cell permeability, and introduce new interactions with the target protein. They can also block the hydrogen bond donating capability of the N-H group, which can be used to probe the requirements of the binding site.

C-3 and C-4 Positions: Introducing substituents on the non-aromatic portion of the ring can influence the molecule's conformation and introduce new steric or electronic features.

Aromatic Ring (C-5, C-6, C-8): Adding other functional groups like methoxy (B1213986) or hydroxyl groups to the benzene (B151609) ring can further modulate electronic properties and create additional hydrogen bonding opportunities, as seen in studies of tetrahydroisoquinoline analogs. nih.gov

These modifications allow for the fine-tuning of the molecule's properties to achieve desired potency and selectivity against a specific biological target.

| Position of Modification | Type of Functional Group | General Impact on Activity |

| N-2 | Alkyl, Aryl, Substituted Ethylamines | Modulates pharmacokinetics and can introduce new binding interactions. nih.gov |

| C-7 | Heterocycles (e.g., Benzimidazole) | Significantly alters biological potency and target spectrum. mdpi.com |

| C-8 | Hydroxy (-OH) | Can introduce a key hydrogen bonding interaction, improving potency. nih.gov |

| C-5, C-6 | Methoxy (-OCH3) | Modifies electronic profile and can influence binding orientation. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding rational drug design.

While specific QSAR models for this compound are not detailed in the provided sources, studies on related quinoline (B57606) and quinazoline (B50416) derivatives highlight the types of molecular descriptors that are typically important. nih.govmdpi.commdpi.com A robust QSAR model for this class of compounds would likely rely on a combination of descriptors:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energy of molecular orbitals (HOMO/LUMO). The presence of the highly electronegative fluorine atom makes these descriptors particularly relevant. pensoft.net

Steric Descriptors: Parameters like molecular volume, surface area, and specific substituent shape descriptors (e.g., Verloop parameters) are used to model the influence of molecular size and shape on binding.

Hydrophobic Descriptors: Lipophilicity (logP) is a critical parameter that influences both target binding and pharmacokinetic properties like membrane permeability.

Topological Descriptors: These describe the connectivity and branching of the molecular structure.

Ligand-Target Interactions and Binding Site Characterization (e.g., molecular docking insights)

Molecular docking simulations provide valuable insights into how this compound and its analogues may bind to their biological targets at an atomic level. researchgate.net These computational models predict the preferred orientation of the ligand within the binding site and characterize the non-covalent interactions that stabilize the complex.

For the this compound scaffold, a typical binding mode would involve several key interactions:

Hydrogen Bonding: The lactam carbonyl oxygen is a potent hydrogen bond acceptor, likely interacting with donor residues such as serine, threonine, or lysine (B10760008) in the binding pocket. The amide N-H group can act as a hydrogen bond donor.

Hydrophobic and Aromatic Interactions: The fused benzene and pyridine (B92270) rings provide an extended planar surface ideal for hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) and for π-π or T-shaped stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Fluorine-Specific Interactions: The C-7 fluorine atom can play a distinct role. It may form a weak hydrogen bond with a suitable backbone N-H or side-chain donor. nih.gov Alternatively, it can engage in favorable electrostatic or multipolar interactions, or displace a water molecule from a hydrophobic pocket, leading to an entropically favorable contribution to the binding energy. nih.gov

Docking studies on related fluoroquinolone compounds have shown that interactions with key residues in the binding sites of enzymes like DNA gyrase are crucial for their activity. mdpi.comresearchgate.net Similarly, for this compound analogues, specific interactions mediated by the core scaffold and its substituents would define their affinity and selectivity for their respective protein targets.

| Type of Interaction | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Lactam Carbonyl Oxygen (C=O) | Ser, Thr, Lys, Arg, His |

| Hydrogen Bond (Donor) | Lactam Amide Proton (N-H) | Asp, Glu, Backbone Carbonyls |

| π-π Stacking | Isoquinoline Aromatic Rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Entire Scaffold | Val, Leu, Ile, Ala, Met |

| Halogen/Dipole Interactions | C-7 Fluorine Atom | Backbone atoms, Polar residues |

Mechanistic Insights into the Bioactivity of 7 Fluoroisoquinolin 1 2h One and Derivatives

Molecular Docking and Advanced Computational Simulations to Predict and Explain Binding

Computational methods are instrumental in predicting and rationalizing the binding of small molecules like 7-fluoroisoquinolin-1(2H)-one to protein targets. Molecular docking simulations, a key in-silico technique, are employed to forecast the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov These simulations calculate the binding affinity and energy, providing insights into the strength of the interaction. For isoquinolinone derivatives, which have been investigated as inhibitors of enzymes like hematopoietic progenitor kinase 1 (HPK1), docking studies are crucial for understanding structure-activity relationships. nih.gov

Advanced computational simulations, such as molecular dynamics (MD), offer a more dynamic picture of the protein-ligand interactions. MD simulations can reveal how the binding of a ligand may induce conformational changes in the target protein over time, providing a deeper understanding of the binding stability and the role of solvent molecules in the interaction. While specific MD studies on this compound are not yet widely published, the methodologies are well-established for similar heterocyclic compounds.

Table 1: Key Computational Techniques in Ligand Binding Analysis

| Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a receptor. | Binding pose, docking score, binding energy. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Conformational changes, interaction stability, free energy of binding. |

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding the precise cellular and molecular mechanisms is critical to developing this compound derivatives as therapeutic agents. This involves identifying the signaling pathways they modulate and characterizing the dynamics of their interaction with target proteins.

Signaling Pathway Modulation and Biological Process Perturbation

The isoquinolinone scaffold is present in various compounds that have been shown to modulate critical cellular signaling pathways. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have demonstrated potential as anticancer agents, suggesting their ability to interfere with pathways controlling cell proliferation and survival. researchgate.net Generally, compounds can exert their effects by activating or inhibiting key proteins within a signaling cascade, such as kinases or transcription factors. khanacademy.org The specific pathways perturbed by this compound are a subject of ongoing research, with studies on related compounds pointing towards potential involvement in pathways regulated by kinases like HPK1, which is a negative regulator of T-cell activation. nih.gov

Protein-Ligand Interaction Dynamics and Conformational Changes

The binding of a ligand to a protein is a dynamic process that can lead to significant conformational changes in the protein, thereby altering its activity. nih.gov These changes are fundamental to the mechanism of action for many drugs. For example, the binding of an inhibitor to the active site of an enzyme can stabilize an inactive conformation, preventing it from carrying out its function. While direct experimental data on the conformational changes induced by this compound is limited, the principles derived from studies of other protein-ligand systems are applicable. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for visualizing these structural changes.

Allosteric Modulation Mechanisms of Receptors

Allosteric modulation represents a sophisticated mechanism of drug action where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change that modifies the receptor's affinity or efficacy for its endogenous ligand. nih.gov Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, while negative allosteric modulators (NAMs) reduce it. nih.gov

The discovery of allosteric modulators for various receptors has opened new avenues for therapeutic intervention, offering the potential for greater selectivity and a reduced risk of side effects compared to traditional orthosteric ligands. The isoquinoline (B145761) core is found in molecules that have been explored as allosteric modulators. Whether this compound or its derivatives can act as allosteric modulators of specific receptors is an area of active investigation, with the potential to uncover novel therapeutic applications.

Future Research Directions and Therapeutic Potential of 7 Fluoroisoquinolin 1 2h One Derivatives

Development of Novel Therapeutic Agents Based on the 7-Fluoroisoquinolin-1(2H)-one Scaffold

The isoquinolinone core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The strategic placement of a fluorine atom at the 7-position of this scaffold is a promising strategy for developing new therapeutic agents with enhanced properties. The development of such agents is anticipated to focus on several key therapeutic areas, most notably oncology.

Derivatives of the closely related quinazoline (B50416) and isoquinoline (B145761) scaffolds have shown significant promise as anticancer agents. For instance, a variety of quinazoline derivatives have been approved by the FDA for cancer treatment, including gefitinib, erlotinib, and afatinib, which primarily act as tyrosine kinase inhibitors. nih.gov The this compound scaffold could serve as a bioisosteric replacement for the quinazolinone core in these inhibitors, potentially leading to novel compounds with improved efficacy or selectivity.

One of the most promising avenues for the development of this compound derivatives is in the area of Poly(ADP-ribose) polymerase (PARP) inhibition. PARP inhibitors have demonstrated significant clinical success in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govnih.gov The isoquinolinone scaffold is a key component of several potent PARP inhibitors, and the introduction of a fluorine atom could enhance their activity and pharmacokinetic profile.

Furthermore, the this compound scaffold can be utilized to develop inhibitors of other important cancer-related enzymes, such as hematopoietic progenitor kinase 1 (HPK1), which is a negative regulator of T-cell activation and a promising target for cancer immunotherapy. researchgate.net The development of novel therapeutic agents based on this scaffold will likely involve extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and drug-like properties.

Exploration of New Biological Targets and Disease Indications

Beyond oncology, the this compound scaffold holds potential for the treatment of a range of other diseases. The unique properties conferred by the fluorine substitution could enable the development of derivatives that interact with novel biological targets and address unmet medical needs.

Neurodegenerative Diseases: Isoquinoline derivatives have been implicated in the pathology of neurodegenerative conditions such as Parkinson's disease. frontiersin.org Conversely, certain synthetic isoquinolines are being investigated for their neuroprotective effects. The 7-fluoro substitution could be exploited to develop derivatives with improved blood-brain barrier penetration and affinity for targets within the central nervous system, such as acetylcholinesterase, which is a key target in Alzheimer's disease. drugtargetreview.comelifesciences.org

Inflammatory Diseases: The anti-inflammatory potential of fluorinated quinazoline derivatives has been demonstrated through the inhibition of the NF-κB signaling pathway. frontlinegenomics.com This suggests that this compound derivatives could be developed as novel anti-inflammatory agents for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The quinolone scaffold, which is structurally related to isoquinolinone, is the basis for a major class of antibiotics. nih.gov While bacterial resistance is a growing concern, the unique structural features of this compound derivatives could be leveraged to design new antimicrobial agents that evade existing resistance mechanisms.

The exploration of new biological targets for this scaffold will likely involve high-throughput phenotypic screening to identify unexpected biological activities, followed by target deconvolution studies to elucidate the mechanism of action.

| Potential Disease Indication | Potential Biological Target(s) | Rationale |

| Cancer | PARP, Kinases (e.g., HPK1, Aurora A), Topoisomerase I | Proven anticancer activity of isoquinolinone and quinazoline scaffolds. nih.govnih.govresearchgate.netiajpr.comlongdom.orguniroma1.it |

| Neurodegenerative Diseases | Acetylcholinesterase, Monoamine Oxidase | Potential for neuroprotective effects and modulation of neurotransmitter pathways. frontiersin.orgdrugtargetreview.comelifesciences.org |

| Inflammatory Diseases | NF-κB | Anti-inflammatory activity demonstrated by related fluorinated quinazolines. frontlinegenomics.com |

| Infectious Diseases | Bacterial DNA Gyrase, Topoisomerase IV | Structural similarity to quinolone antibiotics. nih.gov |

Advanced Synthetic Methodologies for Scaffold Diversification and Lead Optimization

The successful development of therapeutic agents based on the this compound scaffold will depend on the availability of efficient and versatile synthetic methodologies. These methods are crucial for generating diverse libraries of compounds for screening and for performing the detailed structure-activity relationship studies required for lead optimization.

Recent advances in organic synthesis offer a range of powerful tools for the construction and functionalization of the isoquinolinone core. Transition-metal-catalyzed reactions, such as Rh(III)-catalyzed C-H activation and annulation, provide a direct and atom-economical route to functionalized isoquinolones. nih.gov Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, are also well-suited for the synthesis of diverse isoquinoline libraries. frontlinegenomics.com

For the diversification of the this compound scaffold, solid-phase synthesis techniques can be employed to generate large combinatorial libraries of derivatives with various substituents at different positions of the ring system. lifechemicals.com This approach is particularly valuable for exploring the chemical space around the scaffold and identifying initial hits.

Once lead compounds have been identified, their properties can be fine-tuned through a process of lead optimization. This involves making subtle structural modifications to improve potency, selectivity, and pharmacokinetic properties. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can guide the design of new analogs with improved profiles. nih.gov

| Synthetic Strategy | Description | Application in this compound Development |

| Transition-Metal Catalysis | C-H activation and annulation reactions for efficient construction of the isoquinolinone core. | Rapid access to a variety of substituted this compound derivatives. |

| Multicomponent Reactions | Convergent synthesis of complex molecules from three or more starting materials in a single step. | Generation of diverse libraries for high-throughput screening. |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, enabling the rapid generation of large libraries. | Scaffold diversification and exploration of structure-activity relationships. |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to give a large array of diverse molecular entities. | Creation of large and diverse compound libraries for hit identification. |

Integration of Omics Data in Phenotypic and Target-Based Drug Discovery for Enhanced Compound Development

The integration of omics technologies, including genomics, proteomics, and metabolomics, is set to revolutionize the discovery and development of drugs based on the this compound scaffold. These approaches provide a global view of the molecular changes induced by a compound, offering deep insights into its mechanism of action and potential therapeutic applications. nih.gov

In a phenotypic drug discovery approach, compounds are screened for their ability to produce a desired biological effect in a cellular or organismal model, without prior knowledge of the specific molecular target. nih.gov Omics technologies can then be used to identify the target(s) of the active compounds through methods such as thermal proteome profiling or gene expression analysis. This unbiased approach is particularly valuable for identifying novel targets and mechanisms of action.

In a target-based drug discovery approach, compounds are designed to interact with a specific, validated biological target. nih.gov Omics data can be used to validate the relevance of the target to a particular disease and to identify biomarkers that can be used to monitor the efficacy of the drug in clinical trials. For example, genomic data can identify patient populations that are most likely to respond to a particular therapy, enabling a personalized medicine approach. nih.gov

The integration of multi-omics data can also aid in the optimization of lead compounds by providing a comprehensive understanding of their on-target and off-target effects. This can help to identify potential liabilities early in the drug development process and guide the design of safer and more effective drugs.

The successful application of these strategies to the this compound scaffold will require a multidisciplinary approach that combines expertise in medicinal chemistry, biology, and bioinformatics.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 7-fluoroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

- Key Methods :

- Copper-catalyzed cascade reactions : A one-pot synthesis using substituted 2-halobenzamides with β-keto esters under mild conditions, offering high efficiency and practical scalability .

- Hypervalent iodine(III)-mediated synthesis : Solvent-dependent chemoselective pathways (e.g., EA/PE = 1/3 solvent ratio) achieve yields up to 90%, emphasizing solvent polarity and temperature control .

- Multi-step functionalization : Fluorination via electrophilic substitution or halogen-exchange reactions, requiring careful optimization of reagents (e.g., Selectfluor) and protecting groups .

- Critical Factors :

- Catalyst selection : Copper(I) iodide enhances reaction efficiency in cascade syntheses .

- Purification : Recrystallization or column chromatography is essential to isolate high-purity products (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Spectroscopic Analysis :

- NMR : Fluorine-19 NMR (δ ≈ -114 ppm) confirms fluorination . Proton NMR coupling constants (e.g., ) reveal substituent effects .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 208.0772) .

- Crystallography :

- Single-crystal X-ray diffraction (monoclinic, space group C2/c) provides bond lengths (e.g., C–F = 1.34 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of fluorinated isoquinolinone derivatives?

- Approaches :

- Standardized assays : Reproduce studies under controlled conditions (e.g., identical cell lines, pH, and incubation times) to isolate variable effects .

- Purity validation : Use HPLC or mass spectrometry to rule out impurities (>99% purity) as confounding factors .

- Meta-analysis : Compare datasets across studies to identify trends (e.g., fluorine’s role in enhancing binding affinity to kinases) .

Q. How does the introduction of a fluorine atom at the 7-position affect the compound's reactivity and interaction with biological targets?

- Electronic Effects : Fluorine’s electronegativity increases the compound’s electron-deficient character, enhancing π-π stacking with aromatic residues in enzymes .

- Steric and Binding Effects :

- The 7-fluoro group reduces steric hindrance compared to bulkier substituents, improving binding to hydrophobic pockets (e.g., in kinase inhibitors) .

- In vitro studies show a 2–3× increase in IC₅₀ values for fluorinated analogs compared to non-fluorinated derivatives .

- Computational Validation : Molecular docking simulations (e.g., AutoDock Vina) predict improved binding energies (ΔG ≈ -9.2 kcal/mol) .

Q. What are the critical considerations for optimizing solvent systems in the chemoselective synthesis of this compound derivatives?

- Solvent Selection :

- Polar aprotic solvents (e.g., DMF) favor nucleophilic fluorination, while non-polar solvents (e.g., toluene) enhance cyclization .

- Solvent ratios (e.g., ethyl acetate/petroleum ether = 1/3) significantly impact yield (90% vs. 65% in pure ethyl acetate) .

Q. How should researchers approach the development of structure-activity relationship (SAR) models for this compound analogs?

- Systematic Substitution :

- Introduce substituents at positions 3, 4, and 6 to assess steric/electronic effects on bioactivity .

- Example: 7-Fluoro-2-methoxy-3-methyl derivatives show enhanced antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

- Data Integration :

- Combine biological assay results (e.g., IC₅₀, MIC) with computational descriptors (e.g., logP, polar surface area) for multivariate regression analysis .

- Validation : Cross-test analogs in multiple disease models (e.g., cancer, bacterial infections) to identify broad-spectrum vs. target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.